1-(3-((Dimethylamino)methyl)-1,4-thiazepan-4-yl)-2,2-dimethylpropan-1-one

Description

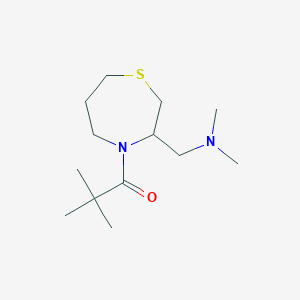

1-(3-((Dimethylamino)methyl)-1,4-thiazepan-4-yl)-2,2-dimethylpropan-1-one is a heterocyclic compound featuring a seven-membered 1,4-thiazepane ring fused with a dimethylamino-methyl substituent and a branched 2,2-dimethylpropan-1-one group. This structure combines sulfur- and nitrogen-containing moieties, which are common in bioactive molecules targeting neurological and oncological pathways.

Properties

IUPAC Name |

1-[3-[(dimethylamino)methyl]-1,4-thiazepan-4-yl]-2,2-dimethylpropan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26N2OS/c1-13(2,3)12(16)15-7-6-8-17-10-11(15)9-14(4)5/h11H,6-10H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USURIPCUOHKPLI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)N1CCCSCC1CN(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.43 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(3-((Dimethylamino)methyl)-1,4-thiazepan-4-yl)-2,2-dimethylpropan-1-one is a synthetic compound belonging to the thiazepane class, characterized by its unique structural features including a thiazepane ring and a dimethylamino group. This article explores its biological activity, potential therapeutic applications, and mechanisms of action based on available research findings.

Chemical Structure and Properties

The compound's molecular formula is with a molecular weight of approximately 298.46 g/mol. The presence of the thiazepane ring contributes to its chemical reactivity and biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C14H22N2OS |

| Molecular Weight | 298.46 g/mol |

| CAS Number | 1448063-55-5 |

| Structure | Structure |

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The dimethylamino group enhances lipophilicity, potentially improving bioavailability and efficacy. Preliminary studies suggest that compounds with similar structures exhibit significant antimicrobial, anti-inflammatory, and anticancer properties due to their ability to modulate enzymatic pathways.

Antimicrobial Activity

Research indicates that compounds similar to this compound may possess antimicrobial properties. A study evaluating a series of thiazepane derivatives demonstrated effective inhibition against various bacterial strains, highlighting the potential for developing new antibiotics from this class of compounds .

Anti-inflammatory Effects

In vitro studies have shown that thiazepane derivatives can inhibit pro-inflammatory cytokines, suggesting anti-inflammatory properties. These effects may be mediated through the inhibition of specific signaling pathways involved in inflammation .

Anticancer Potential

The anticancer activity of related compounds has been investigated in several studies. For instance, certain thiazepane derivatives have been shown to induce apoptosis in cancer cell lines by activating intrinsic apoptotic pathways. This suggests that this compound could be further explored for its potential as an anticancer agent .

Case Studies

Case Study 1: Antimicrobial Efficacy

A recent study tested the antimicrobial efficacy of several thiazepane derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that modifications in the thiazepane structure significantly influenced their antibacterial potency, with some derivatives showing MIC values as low as 5 µg/mL .

Case Study 2: Anti-inflammatory Mechanism

In another investigation focused on inflammatory responses in mouse models, thiazepane compounds demonstrated a reduction in edema and inflammatory markers when administered prior to inflammatory stimuli. This suggests a promising avenue for treating inflammatory diseases .

Comparison with Similar Compounds

Key Structural Features :

- 1,4-Thiazepane core : A sulfur-containing heterocycle that enhances metabolic stability and membrane permeability compared to oxygen-based analogs (e.g., diazepanes) .

Comparison with Similar Compounds

Below is a detailed comparison of the target compound with structurally or functionally related molecules from the evidence:

Structural and Pharmacological Comparison

Metabolic Stability

- The target compound’s thiazepane core may confer greater metabolic resistance compared to diazepanes () due to sulfur’s lower electronegativity, reducing oxidative degradation .

- TAK-385 () highlights the importance of dimethylamino groups in minimizing cytochrome P450 interactions, a trait likely shared by the target compound .

Activity Trends

- Anticonvulsant Activity : ’s benzothiazepine derivative shows that bulky substituents (e.g., 2,2-dimethylpropan-1-one) enhance anticonvulsant efficacy by optimizing hydrophobic interactions with voltage-gated ion channels .

- Anticancer Potential: The enaminone in demonstrates that conjugated ketone-amine systems disrupt cancer cell proliferation, a mechanism the target compound may exploit .

Research Findings and Data Tables

Physicochemical Properties (Estimated)

| Property | Target Compound | TAK-385 () | Enaminone () |

|---|---|---|---|

| LogP (Lipophilicity) | ~2.1 | ~3.8 | ~1.5 |

| Hydrogen Bond Donors | 0 | 2 | 1 |

| Rotatable Bonds | 4 | 9 | 3 |

| Polar Surface Area (Ų) | ~45 | ~120 | ~55 |

Q & A

Q. What are the established synthetic methodologies for synthesizing 1-(3-((Dimethylamino)methyl)-1,4-thiazepan-4-yl)-2,2-dimethylpropan-1-one, and what key parameters influence reaction efficiency?

Methodological Answer: The synthesis of this compound typically involves multi-step reactions, including:

- Mannich-type reactions for introducing the dimethylamino-methyl group via condensation of primary amines with ketones and aldehydes.

- Cyclization to form the 1,4-thiazepane ring using thioglycolic acid derivatives under reflux conditions (e.g., ethanol, DMF) .

- Optimization parameters :

- Solvent choice : Polar aprotic solvents like DMF improve nucleophilicity in condensation steps .

- Catalytic bases : Triethylamine facilitates deprotonation and accelerates reaction rates .

- Reaction time : Extended reflux (5–6 hours) ensures complete cyclization .

Q. Table 1: Synthetic Conditions and Yields

| Step | Reagents/Conditions | Key Parameters | Reference |

|---|---|---|---|

| Cyclization | Thioglycolic acid, reflux in ethanol | 6-hour stirring, triethylamine catalyst | |

| Amine alkylation | Dimethylamine, DMF, 80°C | pH control, anhydrous conditions |

Q. Which spectroscopic and crystallographic techniques are most effective for confirming the structural integrity of this compound?

Methodological Answer:

- NMR spectroscopy :

- X-ray crystallography : Resolves stereochemistry of the thiazepane ring and dimethylamino-methyl group .

- Mass spectrometry : Molecular ion peaks (e.g., m/z 297 [M+H]⁺) verify molecular weight .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the anticonvulsant potential of this compound while addressing variability in preclinical models?

Methodological Answer:

- In vivo models :

- Maximal Electroshock (MES) test : Assess seizure suppression at varying doses (10–100 mg/kg) .

- Subcutaneous Pentylenetetrazol (scPTZ) test : Screen for clonic seizure protection .

- Controls : Include positive controls (e.g., phenytoin) and vehicle-treated groups.

- Toxicity screening :

- Acute toxicity (LD₅₀) : Administer escalating doses (50–500 mg/kg) and monitor mortality over 24–72 hours .

- Statistical design : Use randomized block designs with split-plot arrangements to account for biological variability (e.g., animal weight, sex) .

Q. Table 2: Preclinical Anticonvulsant Screening Protocol

| Parameter | Model | Dose Range | Endpoint | Reference |

|---|---|---|---|---|

| Efficacy | MES test | 10–100 mg/kg | Seizure suppression latency | |

| Toxicity | LD₅₀ | 50–500 mg/kg | Mortality rate at 72 hours |

Q. What strategies are recommended for resolving discrepancies between in vitro receptor binding affinity and in vivo pharmacological efficacy observed with similar thiazepane derivatives?

Methodological Answer:

- Pharmacokinetic studies :

- Bioavailability assays : Compare oral vs. intraperitoneal administration to assess absorption issues .

- Metabolic stability : Use liver microsomes to identify rapid degradation pathways .

- Receptor specificity :

- Radioligand binding assays : Test off-target interactions (e.g., GABA receptors) to explain reduced in vivo efficacy .

- Structural modifications : Introduce solubilizing groups (e.g., hydroxyls) to improve blood-brain barrier penetration .

- Data reconciliation : Apply multivariate analysis to isolate confounding variables (e.g., dosing schedule, animal strain) .

Q. How can environmental fate studies be designed to assess the ecological impact of this compound during preclinical development?

Methodological Answer:

- Experimental framework :

- Abiotic degradation : Hydrolysis/photolysis studies under varying pH and UV conditions .

- Bioaccumulation : Measure partition coefficients (log P) and soil adsorption constants (Koc) .

- Ecotoxicology :

- Daphnia magna acute toxicity : 48-hour LC₅₀ testing .

- Algal growth inhibition : Assess effects on Chlorella vulgaris biomass .

- Long-term monitoring : Use ecosystem-scale models to predict persistence and trophic transfer .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.